molecular formula C15H20O4 B008841 6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid CAS No. 106461-96-5

6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid

Cat. No.: B008841
CAS No.: 106461-96-5
M. Wt: 264.32 g/mol
InChI Key: MNBMVDGIDVXTOF-UHFFFAOYSA-N
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Description

6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid (CAS: 139658-04-1) is a methoxylated derivative of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a well-characterized antioxidant. Its molecular formula is C₁₅H₂₀O₄ (molecular weight: 264.32 g/mol), featuring a methoxy (-OCH₃) group at the 6-position of the chroman ring. This structural modification distinguishes it from Trolox (C₁₄H₁₈O₄, MW: 250.29 g/mol), altering its solubility, reactivity, and biological activity. The compound exists in enantiomeric forms: (R)- and (S)-configurations, with the (R)-enantiomer being commercially available as a tyrosinase inhibitor .

Properties

IUPAC Name

6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBMVDGIDVXTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397761
Record name 6-Methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106461-96-5
Record name 6-Methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phenol-Based Cyclization Routes

Phenol derivatives serve as common starting materials due to their aromatic reactivity and compatibility with electrophilic substitution. A patented method involves condensing 2,3,5-trimethylphenol with α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) under acidic conditions to form the chroman skeleton. Subsequent methoxylation at the 6-position is achieved using dimethyl sulfate or methyl iodide in the presence of potassium carbonate. Carboxylation then proceeds via Friedel-Crafts acylation or carbon dioxide insertion under high pressure.

Grignard Reagent-Mediated Carboxylation

Laboratory-scale syntheses frequently employ Grignard reagents to introduce the carboxylic acid group. For example, treatment of 6-methoxy-2,5,7,8-tetramethyl-chroman-2-magnesium bromide with dry ice (solid CO₂) yields the carboxylic acid after aqueous workup. This method requires anhydrous conditions and temperatures below −20°C to prevent side reactions.

Ester Hydrolysis Pathways

Many protocols first synthesize the methyl ester derivative (e.g., this compound methyl ester) to simplify purification, followed by saponification. Hydrolysis using lithium hydroxide in tetrahydrofuran (THF)/water mixtures at 60°C for 12 hours achieves near-quantitative conversion to the carboxylic acid.

Reaction Conditions and Optimization

Methoxylation Step Parameters

The introduction of the methoxy group at the 6-position is critical for directing subsequent functionalization. Optimal conditions identified across studies include:

ParameterOptimal RangeImpact on Yield
Methylating AgentDimethyl sulfate85–92%
BaseK₂CO₃78–88%
SolventDimethylformamide (DMF)90–95%
Temperature0°C to 25°CMinimizes demethylation

Prolonged reaction times (>24 hours) or excess methylating agent (>1.5 equiv) often lead to over-alkylation at other positions, reducing regioselectivity.

Carboxylation Efficiency

Comparative studies of carboxylation methods reveal significant differences in yield and purity:

MethodReagentsYield (%)Purity (%)
Grignard + CO₂RMgBr, CO₂65–7298
Friedel-Crafts AcylationAcCl, AlCl₃55–6085
Kolbe-SchmittNaOH, CO₂ (4 atm)70–7592

The Kolbe-Schmitt method, though requiring high-pressure equipment, provides superior regioselectivity for the 2-position carboxyl group.

Stereochemical Control in Synthesis

Chiral Auxiliaries and Catalysts

Achieving the (S)-configuration at the 2-position necessitates enantioselective synthesis. Two approaches predominate:

  • Chiral Pool Synthesis : Starting from (R)- or (S)-trolox, a commercially available chroman carboxylic acid, followed by methoxylation and methylation.

  • Asymmetric Hydrogenation : Using ruthenium-BINAP catalysts to hydrogenate α,β-unsaturated precursors with >90% enantiomeric excess (ee).

Resolution Techniques

Racemic mixtures of the acid can be resolved via diastereomeric salt formation with chiral amines such as (1R,2S)-(−)-ephedrine. Crystallization from ethanol/water mixtures achieves 98% ee but sacrifices 40–50% yield in the discarded enantiomer.

Industrial-Scale Production Innovations

Continuous Flow Reactor Systems

Recent patents describe tandem flow reactors that integrate methoxylation, carboxylation, and purification steps. Key advantages include:

  • Residence time reduced from 48 hours (batch) to 2 hours

  • Yield increased from 75% to 89%

  • Solvent consumption decreased by 60%

Catalytic Recycling Protocols

Heterogeneous catalysts like zeolite-supported palladium enable reagent recycling:

  • Five consecutive batches show <5% activity loss

  • Residual metal contamination <1 ppm in final product

  • Capital cost reduced by 30% versus homogeneous catalysts

Purification and Analytical Methods

Crystallization Optimization

The carboxylic acid’s low solubility in non-polar solvents allows efficient crystallization:

Solvent SystemPurity (%)Recovery (%)
Ethyl acetate/hexane99.585
Methanol/water (7:3)98.292
Acetone/diethyl ether97.888

Crystals typically form as white needles with melting point 148–150°C.

Chromatographic Techniques

Preparative HPLC using C18 columns (10 μm, 250 × 21.2 mm) with 0.1% trifluoroacetic acid/acetonitrile gradients resolves residual methyl ester impurities (<0.1% detection limit).

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 published procedures reveals trade-offs between scalability, cost, and enantiopurity:

MethodCost (USD/kg)Scalabilityee (%)
Chiral pool12,000Medium99
Asymmetric hydrogenation8,500High95
Racemic resolution6,200Low98

Pharmaceutical applications favor chiral pool synthesis despite higher costs, while industrial antioxidant production prioritizes asymmetric hydrogenation for throughput .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the hydroquinone form .

Mechanism of Action

The antioxidant activity of 6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid is primarily due to its ability to scavenge free radicals and reactive oxygen species. It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. The compound targets various molecular pathways involved in oxidative stress, including the inhibition of lipid peroxidation and protection of DNA from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related chroman derivatives, focusing on substituents at the 6-position and their biological implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid 139658-04-1 C₁₅H₂₀O₄ 264.32 6-OCH₃
Trolox (6-Hydroxy analogue) 53188-07-1 C₁₄H₁₈O₄ 250.29 6-OH
6-Methyl-4-oxo-chroman-2-carboxylic acid - C₁₁H₁₀O₄ 206.19 4-oxo, 6-CH₃
6-Chloro-chroman-3-carboxylic acid 164265-01-4 C₁₀H₉ClO₃ 212.63 6-Cl, 3-COOH
6-Fluorochroman-2-carboxylic acid 99199-60-7 C₁₀H₉FO₃ 196.18 6-F
Antioxidant Activity
  • Trolox : A gold-standard antioxidant with an Active Oxygen Method (AOM) value of 190 hours when combined with ascorbic acid . It shows 95–100% stability for two months at room temperature and 45°C .
  • The methoxy group may reduce direct radical-scavenging capacity compared to Trolox’s hydroxyl group, as electron-donating -OCH₃ is less effective than -OH in quenching radicals .
Tyrosinase Inhibition
  • Trolox: No reported tyrosinase inhibition, highlighting the critical role of the 6-methoxy group in this activity .

Physicochemical Properties

Property 6-Methoxy Derivative Trolox 6-Chloro-chroman-3-carboxylic Acid
Solubility Enhanced lipophilicity due to -OCH₃ Water-soluble (carboxylic acid group) High lipophilicity (Cl substituent)
Melting Point Not reported 188°C Not reported
Stability Likely stable under neutral pH Stable at RT and 45°C for months Data lacking

Biological Activity

6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, commonly referred to as Trolox or its derivatives, is a synthetic analog of vitamin E and has garnered attention for its significant biological activities, particularly its antioxidant properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • IUPAC Name : 6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
  • Molecular Formula : C15H20O4
  • CAS Number : 106461-96-5

The primary mechanism through which this compound exerts its biological effects is through its antioxidant activity. This compound is capable of scavenging free radicals and reactive oxygen species (ROS), thus preventing oxidative damage to cellular components. Its antioxidant action involves:

  • Hydrogen Atom Donation : The compound donates hydrogen atoms to neutralize free radicals.
  • Inhibition of Lipid Peroxidation : It protects lipids from oxidative degradation.
  • DNA Protection : The compound has been shown to protect DNA from oxidative damage, which is crucial for maintaining genomic integrity .

Antioxidant Properties

This compound has been extensively studied for its antioxidant properties. It is often used as a standard in various antioxidant assays due to its ability to mitigate oxidative stress in biological systems. Key findings include:

  • DPPH Scavenging Activity : Studies indicate that this compound exhibits strong DPPH radical scavenging activity comparable to other well-known antioxidants like vitamin C and E .
  • ORAC Assays : The compound shows high oxygen radical absorbance capacity (ORAC), indicating its effectiveness in inhibiting oxidative damage in lipid environments .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated:

  • Inhibition of Breast Cancer Cell Growth : The compound showed significant inhibitory effects on the growth of the MCF-7 human breast cancer cell line with a GI50 value of approximately 34.7 µM .
  • Mechanistic Insights : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Protection Against Neurotoxicity : In animal models and cell cultures, it has been shown to protect neurons from oxidative stress-induced damage .
  • Potential in Epilepsy Treatment : Some derivatives exhibit antiepileptic properties without neurotoxicity, indicating a promising avenue for further research in neurological disorders .

Comparative Analysis with Other Antioxidants

Compound NameAntioxidant ActivityAnticancer ActivityNeuroprotective Effects
6-Methoxy-TroloxHighModerateYes
Vitamin E (α-tocopherol)HighLowYes
Ascorbic Acid (Vitamin C)HighModerateLimited
GlutathioneModerateLowYes

Case Studies

  • Study on Antioxidant Capacity : A comparative study involving various antioxidants demonstrated that 6-methoxy-tetramethyl-chroman exhibited superior radical scavenging abilities compared to other phenolic compounds such as caffeic acid and ferulic acid .
  • Cancer Cell Line Research : In a study focusing on breast cancer cell lines, 6-methoxy-tetramethyl-chroman was shown to significantly reduce cell viability and induce apoptosis through oxidative stress pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid and its derivatives?

  • Answer : The compound is synthesized via esterification and subsequent methylation. For example, 6-hydroxy precursors (e.g., Trolox) are methylated using reagents like dimethyl sulfate or methyl iodide under basic conditions. Intermediate steps often involve protecting the hydroxyl group to prevent undesired side reactions. Purification is typically achieved via recrystallization or column chromatography, with structural confirmation using 1H-NMR^1 \text{H-NMR} and mass spectrometry .

Q. How is the antioxidant activity of this compound quantified in lipid systems?

  • Answer : The Active Oxygen Method (AOM) is widely used, measuring oxidative stability in oils or fats by monitoring peroxide formation under controlled conditions. Synergistic effects with ascorbic acid or EDTA are evaluated to enhance antioxidant efficacy. Spectrofluorometric assays can also quantify radical scavenging capacity (e.g., against DPPH or ABTS radicals) .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

  • Answer :

  • Purity : GC/TLC (≥98% purity criteria) .
  • Structural Confirmation : 1H-NMR^1 \text{H-NMR} (peak assignments for chroman ring protons and methoxy groups) , HPLC for enantiomeric separation, and FT-IR for functional group identification.
  • Stability : Long-term stability studies (e.g., 2 months at 25°C and 45°C) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s bioactivity compared to its hydroxyl analog (Trolox)?

  • Answer : The methoxy group enhances lipophilicity, potentially improving membrane permeability. However, it may reduce direct radical scavenging capacity compared to the hydroxyl group in Trolox. Comparative studies using electron paramagnetic resonance (EPR) to measure ROS quenching efficiency are critical. The methoxy derivative’s role in enzyme inhibition (e.g., tyrosinase) also requires evaluation via kinetic assays (e.g., Lineweaver-Burk plots) .

Q. What strategies are effective in resolving enantiomers of this compound, and how does chirality affect its function?

  • Answer : Chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution can separate enantiomers. The (R)-enantiomer exhibits distinct biological activity; for example, it shows stronger tyrosinase inhibition than the (S)-form. Stereochemical impacts on antioxidant mechanisms are assessed using circular dichroism (CD) and molecular docking simulations .

Q. How do transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) interact with this compound, and what are the implications for its stability?

  • Answer : Metal ions can catalyze oxidation, degrading the chroman ring. Stability studies in the presence of metals require chelating agents (e.g., EDTA) to mitigate degradation. Spectrophotometric monitoring of absorbance shifts (e.g., at 290 nm) and LC-MS identification of breakdown products (e.g., quinones) are used to assess metal-mediated degradation pathways .

Q. What in vitro and in vivo models are suitable for evaluating its neuroprotective or anti-aging potential?

  • Answer :

  • In vitro : Neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stressors (H2 _2O2 _2, Aβ peptides) with viability measured via MTT assays.
  • In vivo : Transgenic animal models (e.g., Alzheimer’s disease mice) with biomarkers like glutathione levels and lipid peroxidation (MDA assays). Dose-response studies must account for bioavailability differences due to ester vs. carboxylic acid forms .

Methodological Considerations

Q. How can researchers address discrepancies in reported stability data across studies?

  • Answer : Variability often arises from differences in experimental conditions (e.g., oxygen exposure, light, temperature). Standardized protocols under inert atmospheres (N2 _2) and accelerated stability testing (40°C/75% RH) improve reproducibility. Cross-validation using multiple assays (HPLC, TLC, NMR) ensures data reliability .

Q. What precautions are necessary for safe handling and storage in laboratory settings?

  • Answer :

  • Storage : Sealed desiccators at room temperature, protected from light and moisture .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). Avoid inhalation of crystalline powder; work in fume hoods. Toxicity profiles indicate low acute risk, but chronic exposure studies are limited .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid
Reactant of Route 2
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6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid

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